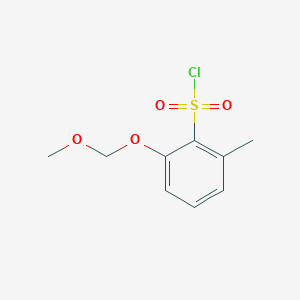

2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

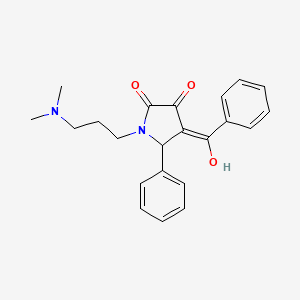

2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride , often abbreviated as MOM-Cl , belongs to the class of chloroalkyl ethers . It is commonly employed in organic synthesis as a protecting group for alcohols. The formula for MOM-Cl is ROCH₂OCH₃ , where RO represents the alcohol moiety .

Synthesis Analysis

MOM-Cl is typically derived from 2-methoxymethyl chloride . The protection process involves deprotonating the alcohol using a non-nucleophilic base (such as N,N-diisopropylethylamine) and then adding the chloromethyl reagent . Although not directly related to protecting groups, MOM groups can also be installed by reacting chloromethyl ethers with methoxide or through acid-catalyzed reactions with dimethoxymethane .

Molecular Structure Analysis

The molecular structure of MOM-Cl consists of a benzene ring with a sulfonyl chloride group (SO₂Cl) at the 6-position and a methoxymethyl ether (OCH₂OCH₃) at the 2-position. The sulfonyl chloride imparts reactivity, while the methoxymethyl group serves as a protective shield for alcohols .

Chemical Reactions Analysis

MOM-Cl is primarily used for alcohol protection. During synthesis, it reacts with alcohols to form the corresponding methoxymethyl ethers. These ethers are stable under most reaction conditions but can be selectively cleaved using Lewis or Bronsted acids .

Physical And Chemical Properties Analysis

- Stability : MOM-Cl is stable under normal storage conditions but should be protected from moisture and light .

Scientific Research Applications

Proxies for Plant Biomass Analysis Methoxyphenols, closely related to 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride, have been studied as proxies for terrestrial biomass. They are used to investigate chemical changes in lignin during hydrothermal alteration, providing insights into the decomposition and transformation processes of plant materials (Vane & Abbott, 1999).

Synthesis of Branched-chain Amino Sugars Derivatives of 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride have been utilized in the novel synthesis of branched-chain amino sugars. These sugars play a crucial role in various biological processes and have potential applications in pharmaceuticals and biochemistry (Tatsuta et al., 1982).

Reactivity with Free Chlorine in Water Treatment Research has explored the reactivity of chlorine constituents, like Cl₂ and Cl₂O, with aromatic ethers related to 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride. This has implications for water treatment processes and the formation of disinfection byproducts (Sivey & Roberts, 2012).

In Atom Transfer Radical Polymerization (ATRP) The compound has been examined for its role in atom transfer radical polymerization, specifically investigating its efficiency in the polymerization process. This research aids in understanding and optimizing polymer synthesis (Gurr et al., 2005).

Catalysis in Organic Synthesis It has applications in catalyzing reactions in organic synthesis, such as in the acylation of 2-methoxynaphthalene. This process is crucial for producing intermediates used in pharmaceuticals and other organic compounds (Yadav & Krishnan, 1998).

Preparation of Fluorescent Complexes Derivatives of this compound have been synthesized for their potential in forming fluorescent complexes with Zn(II). This has potential applications in biochemical assays and imaging (Kimber et al., 2003).

Synthesis of Dye Intermediates It is used in synthesizing intermediates for dyes. This application is significant in the development of new dyes and pigments for various industrial purposes (Bo, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Research on MOM-Cl continues to explore its applications in organic synthesis, especially in the context of developing more efficient protecting groups and deprotection methods. Additionally, investigations into its reactivity with specific functional groups are ongoing .

: Wuts, P. G. M.; Greene, T.W. (2006). Greene’s Protective Groups in Organic Synthesis. NY: J. Wiley. doi: 10.1002/0470053488. ISBN 9780470053485.

properties

IUPAC Name |

2-(methoxymethoxy)-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-7-4-3-5-8(14-6-13-2)9(7)15(10,11)12/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIXWSNZKFUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCOC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2923114.png)

![2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2923116.png)

![Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2923117.png)

![(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane](/img/structure/B2923120.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923123.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2923134.png)

![[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2923136.png)